molecular formula C21H16O3 B047835 Desyl benzoate CAS No. 1459-20-7

Desyl benzoate

Cat. No.: B047835
CAS No.: 1459-20-7
M. Wt: 316.3 g/mol
InChI Key: FGOSBCXOMBLILW-UHFFFAOYSA-N
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Description

Desyl benzoate, also known as this compound, is a useful research compound. Its molecular formula is C21H16O3 and its molecular weight is 316.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60084. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemistry and Material Science :

    • Thermolysis of aryl desyl ethers produces phenols, benzoic acid, and aryl benzoate, with the process involving a free radical mechanism (Gaber, 1998).
    • Substituted desyl chromophores have been identified as potential photolabile protecting moieties for various functional groups, useful in the rapid evaluation of novel photoactive chromophores (Cameron, Willson & Fréchet, 1997).
    • Phase-transfer catalysis can effectively synthesize desyl esters, which can be cyclized to 2-substituted 4,5-diphenyloxazoles with promising fluorescent properties (Shenoy & Rangnekar, 1989).
  • Biotechnology and Microbiology :

    • Sodium benzoate stimulates xylitol production by Candida mogii, increasing productivity and yield, making it feasible for industrial applications (Sirisansaneeyakul et al., 2014).
    • Pseudomonas desmolyticum NCIM 2112 effectively biodegrades benzyl benzoate, an insecticide additive, into non-toxic compounds without affecting plant growth (Rokade & Mali, 2013).
  • Environmental and Ecological Studies :

    • Desulfococcus multivorans uses selenium and molybdenum for growth on benzoate, indicating that the dearomatization process in this bacterium is not catalyzed by the ATP-dependent Fe-S enzyme benzoyl-CoA reductase (Peters, Rother & Boll, 2004).
    • Desmos chinensis extracts show high antifungal activity against Rhizoctonia solani, making them a potential botanical fungicide for controlling rice sheath blight (Plodpai et al., 2013).
  • Health and Safety Studies :

    • Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate are generally considered safe in cosmetics, with no significant adverse effects observed in chronic exposure animal studies (Nair, 2001).
    • Thermal processing of orange and apple juices containing benzoates can produce threshold amounts of toluene and benzyl alcohol, potentially affecting the safety of canned fruit products (Bocharova, Reshta & Eshtokin, 2017).

Properties

IUPAC Name

(2-oxo-1,2-diphenylethyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O3/c22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24-21(23)18-14-8-3-9-15-18/h1-15,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOSBCXOMBLILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1459-20-7
Record name NSC60084
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-BENZOIN BENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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